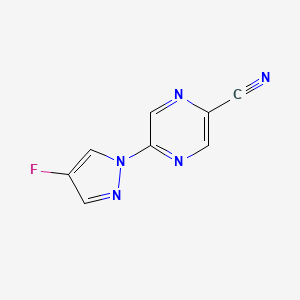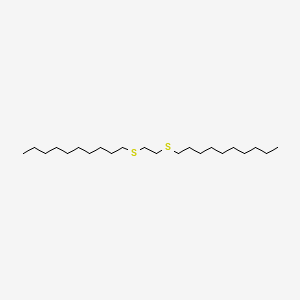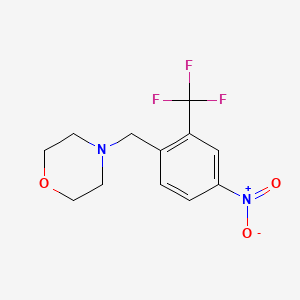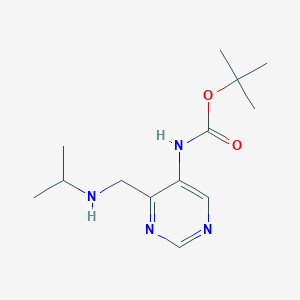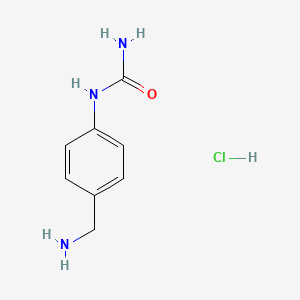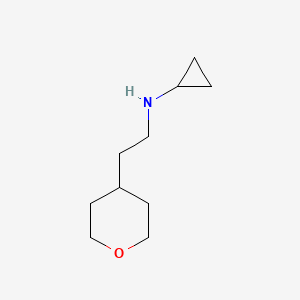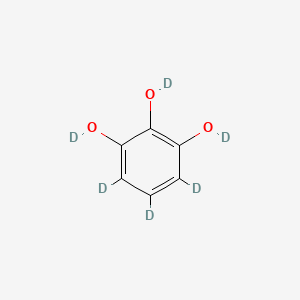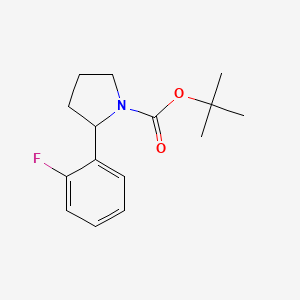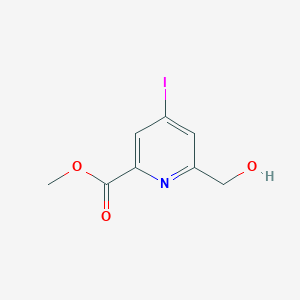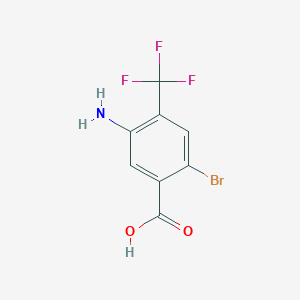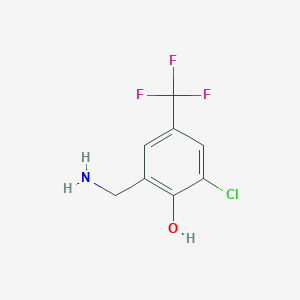
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminomethyl group, a chloro substituent, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, with an aminomethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various chemical interactions. The chloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-(Aminomethyl)-4-chlorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Aminomethyl)-6-chlorophenol: Lacks the trifluoromethyl group, affecting its reactivity and stability.
4-(Aminomethyl)-2-chlorophenol: The position of the substituents is different, leading to variations in chemical behavior and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H7ClF3NO |
|---|---|
Molekulargewicht |
225.59 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2 |
InChI-Schlüssel |
DPNMONIGACPXJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


